![molecular formula C8H15IO2 B3133180 Methyl 7-iodoheptanoate CAS No. 38315-25-2](/img/structure/B3133180.png)
Methyl 7-iodoheptanoate
Overview
Description
Methyl 7-iodoheptanoate is a chemical compound with the molecular formula C8H15IO2 . It contains a total of 26 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .
Synthesis Analysis
A study on the synthesis of Methyl-7-iodoheptanoate was conducted . Previously, Methyl-7-iodoheptanoate was prepared from 7-chloroheptanoic acid, which was expensive and complicated . A new synthetic method was developed using dihydropyran as a starting material in a 5-step process . This new method is economical and produces a compound useful for preparing codlemone or its acetate, which can be used to develop pollution-free insecticides, and for preparing prostaglandin derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H15IO2 . The molecule has an average mass of 270.108 Da and a mono-isotopic mass of 270.011658 Da .Scientific Research Applications
Synthesis of Key Intermediates
Methyl 7-iodoheptanoate has been utilized in the synthesis of various key intermediates in organic chemistry. For instance, it has been used in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, which is a crucial intermediate for the preparation of prostaglandins (Ballini & Petrini, 1984). This highlights its role in facilitating the synthesis of biologically significant compounds.
Role in Prostaglandin Synthesis
This compound plays a significant part in the synthesis of prostaglandins. It has been used as a starting material for the synthesis of prostaglandin B1 methyl ester, demonstrating its versatility in organic synthesis and its contribution to the field of medicinal chemistry (Mikołajczyk, Mikina, & Jankowiak, 2000).
Utilization in Organic Synthesis Methods
The compound has been involved in various organic synthesis methods, demonstrating its adaptability in chemical reactions. For instance, its use in the synthesis of methyl 7-oxoheptanoate via different methods shows its broad applicability in organic synthesis (Ballini, Marcantoni, & Petrini, 1991).
Application in Analytical Chemistry
In the field of analytical chemistry, this compound has shown potential applications. For example, its derivatives have been explored for electroanalytical detection, indicating its usefulness in analytical methodologies (Sanjuán et al., 2016).
Potential in Biomedical Research
Derivatives of this compound have been synthesized for potential use in biomedical applications. This demonstrates the compound's potential in contributing to research in medicine and health sciences. For example, its derivatives have been identified as potential dyes for biomedical applications (Carta et al., 2015).
Mechanism of Action
Target of Action
Methyl 7-iodoheptanoate is a significant compound used in the synthesis of codlemone , the sex pheromone of the codling moth . It also plays an essential role in the synthesis of prostaglandin derivatives .
Mode of Action
It is known to interact with its targets to produce codlemone and prostaglandin derivatives .
Biochemical Pathways
This compound is involved in the synthesis of codlemone and prostaglandin derivatives . Codlemone is a sex pheromone that significantly affects the behavior of the codling moth . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Pharmacokinetics
Result of Action
The result of this compound’s action is the production of codlemone and prostaglandin derivatives . Codlemone is used in the development of pollution-free insecticides , while prostaglandin derivatives have various physiological effects .
properties
IUPAC Name |
methyl 7-iodoheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBXQHVKAAGOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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